N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S3/c1-3-32-17-15-22-25(18-32)38-29(26(22)28-30-23-9-4-5-10-24(23)37-28)31-27(34)20-11-13-21(14-12-20)39(35,36)33-16-7-6-8-19(33)2/h4-5,9-14,19H,3,6-8,15-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZXQQGEHUVDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with notable biological activities. This compound has been studied for its potential as a pharmacological agent, particularly in the context of ion channel modulation and cancer therapy.
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3S2 |
| Molecular Weight | 450.64 g/mol |
| CAS Number | 449767-88-8 |
Research indicates that this compound acts primarily as an inhibitor of potassium channels , specifically Kv1.1 and Kv1.2. It has been shown to block voltage-gated K+ currents in rat dorsal root ganglia neurons with an IC50 value of 0.34 μM , demonstrating significant potency at therapeutic concentrations .
Ion Channel Inhibition
The inhibition of potassium channels plays a crucial role in various physiological processes, including neuronal excitability and muscle contraction. The blockade of Kv channels by this compound suggests potential applications in treating conditions such as epilepsy and cardiac arrhythmias.
Anti-Cancer Activity
In addition to its ion channel modulation, this compound has been evaluated for its anti-cancer properties. It has been reported that related compounds exhibit inhibitory effects on APE1 (apurinic/apyrimidinic endonuclease 1) , which is involved in DNA repair mechanisms. Inhibition of APE1 can enhance the cytotoxic effects of certain chemotherapeutic agents, making this compound a candidate for combination therapies in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the chemical structure can significantly influence biological activity. For instance, variations in the substituents on the benzamide moiety can alter potency against specific targets such as APE1 or potassium channels .
Study 1: Potassium Channel Inhibition
A study conducted on rat dorsal root ganglia neurons demonstrated that the compound effectively inhibited K+ currents. This study highlighted its potential application in managing neuropathic pain and other related disorders .
Study 2: APE1 Inhibition
In another study focusing on cancer therapy, the compound was shown to potentiate the cytotoxicity of alkylating agents like temozolomide. The results indicated that it could increase the accumulation of DNA damage in tumor cells, suggesting a synergistic effect when used alongside traditional chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. For example:
- Inhibitory Effects on Tumor Growth : Research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar sulfonamide compounds have demonstrated efficacy in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
There is emerging evidence suggesting that this class of compounds possesses antimicrobial activity against various pathogens:
- Broad Spectrum Activity : Studies have reported activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Case Study: Anticancer Evaluation
A study focused on the synthesis of related compounds showed promising results in vitro against several cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, revealing IC50 values in the low micromolar range .
Case Study: Enzyme Inhibition Mechanism
Another investigation explored the mechanism of acetylcholinesterase inhibition by these compounds through molecular docking studies. The results indicated strong binding affinities to the active site of the enzyme, suggesting a competitive inhibition mechanism .
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis involves multi-step organic reactions, including amidation, sulfonylation, and cyclization. Key steps include:
- Amide coupling between benzo[d]thiazole derivatives and tetrahydrothieno intermediates under reflux in ethanol or DMF .
- Sulfonylation of the benzamide group using 2-methylpiperidine sulfonyl chloride under anhydrous conditions .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt form .
To optimize yield and purity: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
- Monitor reaction progress via TLC and HPLC, targeting >95% purity .
- Characterize intermediates/final products using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : Assign peaks to confirm the benzo[d]thiazole (δ 7.5–8.5 ppm), tetrahydrothieno (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.8 ppm) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₃₀H₃₂N₄O₃S₂: 584.18) .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the tetrahydrothieno ring .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methylpiperidinyl sulfonyl group?
Answer:
- Comparative analogs : Synthesize derivatives with alternative sulfonamide groups (e.g., pyrrolidinyl, morpholinyl) and compare binding affinity to target proteins .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and hydrophobic pockets in biological targets .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate sulfonamide modifications with IC₅₀ values .
- Pharmacokinetic profiling : Assess solubility and membrane permeability changes via logP calculations and Caco-2 cell models .
Advanced: What experimental strategies are effective for resolving contradictions in biological activity data across studies?
Answer:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
- Collaborative replication : Share compound batches with independent labs to verify reproducibility .
Advanced: How can researchers identify and validate the primary biological targets of this compound?
Answer:
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to pinpoint genes whose loss ablates compound activity .
- Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon compound binding to confirm direct interactions .
- In vivo target engagement : Use PET tracers or fluorescently labeled derivatives in animal models .
Advanced: What are the key challenges in designing in vivo toxicity studies for this compound?
Answer:
- Metabolic stability : Pre-screen using liver microsome assays (human/rodent) to identify labile sites (e.g., sulfonamide hydrolysis) .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, monitoring hepatotoxicity via ALT/AST levels .
- Formulation : Address poor aqueous solubility using co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
- Off-target profiling : Test against hERG channels (patch-clamp) and cytochrome P450 isoforms (CYP3A4/2D6) to predict cardiotoxicity and drug-drug interactions .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- logP/logD : Use Schrödinger’s QikProp or ACD/Labs to estimate lipophilicity (predicted logP ~3.5) .
- pKa : Employ MarvinSuite to calculate ionization states (e.g., sulfonamide pKa ~9.5) .
- Solubility : Predict via SwissADME, accounting for crystal lattice energy .
- Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) .
Advanced: How can researchers optimize the synthetic route for scalability without compromising stereochemical integrity?
Answer:
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control tetrahydrothieno ring stereochemistry .
- Process analytical technology (PAT) : Integrate real-time FT-IR/Raman monitoring to detect impurities early .
- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize solvent ratios, temperature, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
